molecular formula C12H12O4 B14376706 [(3,4-Dimethoxyphenyl)methylidene]propanedial CAS No. 90156-11-9

[(3,4-Dimethoxyphenyl)methylidene]propanedial

Cat. No.: B14376706
CAS No.: 90156-11-9
M. Wt: 220.22 g/mol
InChI Key: DPNFCQZAVGRVSA-UHFFFAOYSA-N
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Description

[(3,4-Dimethoxyphenyl)methylidene]propanedial is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a carbonyl group (C=O) bonded to a phenyl ring substituted with methoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-Dimethoxyphenyl)methylidene]propanedial typically involves the condensation of 3,4-dimethoxybenzaldehyde with malonic acid or its derivatives. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[(3,4-Dimethoxyphenyl)methylidene]propanedial undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

[(3,4-Dimethoxyphenyl)methylidene]propanedial has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(3,4-Dimethoxyphenyl)methylidene]propanedial involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This can lead to the formation of covalent adducts, which may alter the function of the target molecules and result in various biological effects.

Comparison with Similar Compounds

[(3,4-Dimethoxyphenyl)methylidene]propanedial can be compared with other similar compounds, such as:

    3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of this compound, it shares similar structural features but lacks the additional aldehyde group.

    3,4-Dimethoxycinnamaldehyde: Another related compound with a similar phenyl ring substitution pattern but with a different carbonyl group arrangement.

    3,4-Dimethoxyphenethylamine: A compound with similar methoxy substitutions on the phenyl ring but with an amine group instead of an aldehyde.

Properties

CAS No.

90156-11-9

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)methylidene]propanedial

InChI

InChI=1S/C12H12O4/c1-15-11-4-3-9(6-12(11)16-2)5-10(7-13)8-14/h3-8H,1-2H3

InChI Key

DPNFCQZAVGRVSA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C=O)C=O)OC

Origin of Product

United States

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